molecular formula C18H17F3N2O3S B2815403 N'-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide CAS No. 1448076-75-2

N'-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2815403
CAS No.: 1448076-75-2
M. Wt: 398.4
InChI Key: BZTWTTNKMJTKMZ-UHFFFAOYSA-N
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Description

N'-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound characterized by the presence of hydroxyl, methylthio, and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps. The initial step often includes the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may involve:

    Formation of the Hydroxyethyl Intermediate: This step involves the reaction of a suitable phenyl compound with an ethylene oxide derivative under controlled conditions to introduce the hydroxyethyl group.

    Introduction of the Methylthio Group: The intermediate is then reacted with a methylthiolating agent, such as methylthiol chloride, in the presence of a base to introduce the methylthio group.

    Formation of the Oxalamide Structure: The final step involves the reaction of the intermediate with oxalyl chloride and a trifluoromethyl-substituted phenylamine to form the oxalamide structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxalamide structure can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halides, ethers.

Scientific Research Applications

N'-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N'-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively, with biological molecules. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-(4-methylthio)phenyl)ethyl)pivalamide
  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone

Uniqueness

N'-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}-N-[2-(trifluoromethyl)phenyl]ethanediamide is unique due to the presence of both methylthio and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups in a single molecule can result in enhanced biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S/c1-27-12-8-6-11(7-9-12)15(24)10-22-16(25)17(26)23-14-5-3-2-4-13(14)18(19,20)21/h2-9,15,24H,10H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTWTTNKMJTKMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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